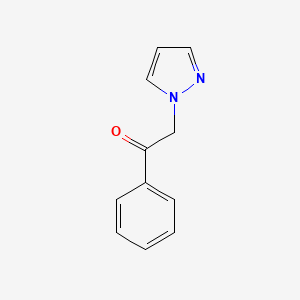
1-Phenyl-2-(1H-pyrazol-1-yl)ethanone
Overview
Description
1-Phenyl-2-(1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Phenyl-2-(1H-pyrazol-1-yl)ethanone, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its synthesis, biological properties, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 202.21 g/mol
- IUPAC Name: this compound
- CAS Number: 126456-06-2
The synthesis of this compound typically involves a nucleophilic substitution reaction, often using 1H-pyrazole and 2-bromoacetophenone as starting materials. The nitrogen atom of the pyrazole acts as a nucleophile, leading to the formation of the desired product in organic solvents like ethanol or dichloromethane at controlled temperatures.
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological activities, particularly in anti-inflammatory and analgesic domains.
Anti-inflammatory Activity:
A study highlighted the compound's efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound demonstrated selective COX-2 inhibitory activity with IC values ranging from 0.02 to 0.04 μM, indicating its potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action:
The biological activity of this compound may be attributed to its ability to form hydrogen bonds and hydrophobic interactions with specific protein targets. For instance, it has been shown to interact with the CCR1 receptor, which is involved in inflammatory responses. In silico studies have provided insights into its binding mechanisms and structure-activity relationships (SAR), suggesting that modifications to its structure can enhance its biological activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related derivatives:
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) have been utilized to characterize the compound's structure and confirm its purity. NMR spectra reveal distinct signals corresponding to protons on the phenyl and pyrazole rings, which are critical for understanding its reactivity and interactions.
Properties
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKAPRSDRFNYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328773 | |
| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1457-48-3 | |
| Record name | 1-phenyl-2-pyrazol-1-ylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














